7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a unique fusion of pyridine, pyrimidine, and triazole rings, making it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be fine-tuned to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, or Pb(OAc)4.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes like JAK1, JAK2, and PHD-1, which are targets for treating diseases such as cancer and autoimmune disorders.
Biology: The compound’s biological activity makes it a candidate for studying cellular pathways and molecular interactions.
Material Science: It is used in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of pyridine, pyrimidine, and triazole rings
Properties
Molecular Formula |
C21H17BrN6 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
10-(5-bromopyridin-2-yl)-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17BrN6/c1-12-6-4-5-7-16(12)19-25-21-18-13(2)14(3)28(17-9-8-15(22)10-23-17)20(18)24-11-27(21)26-19/h4-11H,1-3H3 |
InChI Key |
IOIIABAYSAMESI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=NC=C(C=C5)Br)C)C |
Origin of Product |
United States |
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